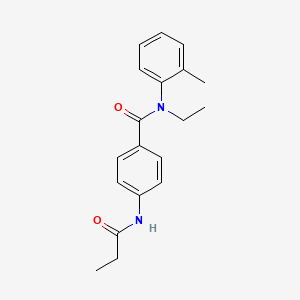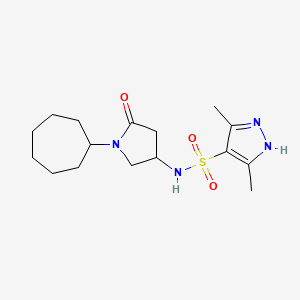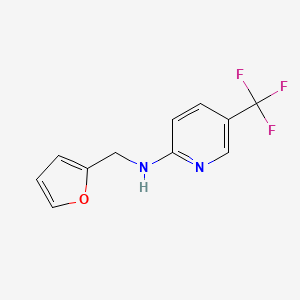
N-(5-chloro-2-ethoxybenzyl)-2-propen-1-amine hydrochloride
描述
N-(5-chloro-2-ethoxybenzyl)-2-propen-1-amine hydrochloride, commonly known as CEPA, is a chemical compound that has been widely studied for its potential therapeutic applications. CEPA has been found to exhibit a range of biochemical and physiological effects, making it an interesting candidate for further investigation.
科学研究应用
CEPA has been studied extensively for its potential therapeutic applications. One of the most promising applications of CEPA is its ability to inhibit the growth of cancer cells. In vitro studies have shown that CEPA can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. CEPA has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastasis of cancer.
In addition to its anti-cancer properties, CEPA has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in many chronic diseases, including arthritis, diabetes, and cardiovascular disease. CEPA has been found to inhibit the production of pro-inflammatory cytokines and chemokines in vitro, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
作用机制
The mechanism of action of CEPA is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and inflammation. CEPA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
CEPA has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. Inhibition of NF-κB can lead to the suppression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Biochemical and physiological effects:
CEPA has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, CEPA has been found to have antioxidant activity, which can help to protect cells from oxidative stress and damage. CEPA has also been found to inhibit the activity of certain enzymes involved in cholesterol synthesis, which may have implications for the treatment of hypercholesterolemia.
实验室实验的优点和局限性
CEPA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to dissolve in cell culture media. However, one limitation of CEPA is that it can be cytotoxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on CEPA. One area of interest is the development of CEPA analogs that may have improved anti-cancer and anti-inflammatory properties. Another area of interest is the investigation of the in vivo effects of CEPA, as most studies to date have been conducted in vitro. Finally, the potential use of CEPA as a therapeutic agent for the treatment of cancer and inflammatory diseases warrants further investigation.
属性
IUPAC Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-3-7-14-9-10-8-11(13)5-6-12(10)15-4-2;/h3,5-6,8,14H,1,4,7,9H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQDTIZWDGUUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)CNCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-7-[2-(4-methylphenyl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4386201.png)
![N-(3-pyridinylmethyl)-2-[4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)phenoxy]acetamide](/img/structure/B4386205.png)
![ethyl 4-[1-(4-acetylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4386222.png)
![N-[4-(allyloxy)phenyl]-2-methoxybenzamide](/img/structure/B4386235.png)
![3-fluoro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B4386245.png)
![(3-{1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4386265.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B4386273.png)
![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4386275.png)

![N-[5-(anilinosulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B4386294.png)


![N-(2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]amino}-2-oxoethyl)-2-phenylacetamide](/img/structure/B4386299.png)
